Cas no 49843-23-4 (5-Bromopyridin-2-ol)

5-Bromopyridin-2-ol is a brominated pyridine derivative with the molecular formula C₅H₄BrNO. This heterocyclic compound features a hydroxyl group at the 2-position and a bromine substituent at the 5-position, making it a versatile intermediate in organic synthesis. Its reactive sites enable selective functionalization, particularly in pharmaceutical and agrochemical applications. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the hydroxyl group allows for further derivatization. The compound’s stability and well-defined reactivity profile make it valuable for constructing complex molecular frameworks. It is commonly used in the development of bioactive compounds, ligands, and functional materials. Proper handling and storage are recommended due to its sensitivity to moisture and light.
5-Bromopyridin-2-ol structure
5-Bromopyridin-2-ol structure
Product Name:5-Bromopyridin-2-ol
CAS No:49843-23-4
MF:C5H4BrNO
MW:173.995
CID:4670818
PubChem ID:599528
Update Time:2025-06-09

5-Bromopyridin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 5-bromo-
    • 5-Bromopyridin-2-ol
    • 5-Bromopyridin-2(1H)-one
    • 5-bromo-2-hydroxy-pyridine
    • 5-Bromo-2-hydroxypyridine, 95%
    • HMS2367P10
    • 5-bromo-1H-pyridin-2-one
    • 5-bromo-1,2-dihydropyridin-2-one
    • SR-01000389351-1
    • DB-031544
    • 5-bromo-1H-pyridone
    • Q27454737
    • SR-01000389351
    • 2-Hydroxy-5-bromopyridine
    • SY003385
    • 3-Bromo-6-hydroxypyridine
    • 49843-23-4
    • BCP23090
    • pyridine, 5-bromo-1,2-dihydro-2-oxo-
    • 5-Bromo-2-pyridinol
    • MFCD00234042
    • TS-02397
    • BBL103686
    • 13466-38-1
    • AC-907/25004372
    • 2-hydroxy-5-bromo-pyridine
    • 5-Bromo-2(1H)-pyridone, 97%
    • SCHEMBL105531
    • AC-171
    • CHEMBL1362250
    • MLS000084659
    • 4HS
    • InChI=1/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8
    • 5-Bromo-2(1H)-pyridone
    • 5-bromo-2(1 h)-pyridone
    • STL557496
    • 5-Bromo-2-pyridone
    • 3-Bromo-6-oxo-1,6-dihydropyridine
    • 5-Bromo-2-hydroxypyrdine
    • HY-59165
    • 5-Bromo-2(1H)-pyridinone
    • Pyridin-2-ol, 5-bromo-
    • SMR000019007
    • CS-D0987
    • AB05097
    • AKOS000275940
    • EN300-34322
    • DTXSID80344792
    • 5-Bromo-2-pyridinol #
    • 5-Bromo-2-hydroxypyridine
    • E74274
    • 2-pyridinol, 5-bromo-
    • Z271004874
    • B2207
    • MFCD00456288
    • AKOS000121463
    • Q-103394
    • Inchi: InChI=1S/C5H4BrNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8)
    • InChI Key: NDMZZQRNZFWMEZ-UHFFFAOYSA-N
    • SMILES: C1=CC(=O)NC=C1Br

Computed Properties

  • Exact Mass: 172.94763g/mol
  • Monoisotopic Mass: 172.94763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.1Ų

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5-Bromopyridin-2-ol Related Literature

Additional information on 5-Bromopyridin-2-ol

Professional Introduction to 5-Bromopyridin-2-ol (CAS No. 49843-23-4)

5-Bromopyridin-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 49843-23-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic alcohol has garnered considerable attention due to its versatile applications in medicinal chemistry, agrochemical synthesis, and material science. The presence of both a bromine substituent and a hydroxyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in the development of various bioactive molecules.

The structural motif of 5-Bromopyridin-2-ol consists of a six-membered nitrogen-containing aromatic ring, which is a cornerstone in the synthesis of numerous pharmacologically relevant compounds. The bromine atom at the 5-position and the hydroxyl group at the 2-position provide distinct sites for further functionalization, enabling chemists to tailor its properties for specific applications. This compound has been extensively studied for its role in constructing more complex molecular frameworks, particularly in the design of kinase inhibitors, antiviral agents, and other therapeutic entities.

In recent years, advancements in synthetic methodologies have enhanced the accessibility and utility of 5-Bromopyridin-2-ol. Modern techniques such as transition-metal-catalyzed cross-coupling reactions, palladium-mediated transformations, and organometallic chemistry have streamlined its preparation and allowed for more efficient incorporation into target molecules. These innovations have not only improved yields but also opened new avenues for structural diversification, fostering the discovery of novel drug candidates.

The pharmaceutical industry has been particularly keen on exploring derivatives of 5-Bromopyridin-2-ol due to its potential as a scaffold for small-molecule drugs. For instance, studies have demonstrated its utility in generating potent inhibitors of protein-protein interactions and enzymes involved in critical biological pathways. The bromine atom serves as an excellent handle for Suzuki-Miyaura coupling reactions, allowing for the introduction of aryl groups that can modulate binding affinity and selectivity. Meanwhile, the hydroxyl group can be further functionalized through etherification, esterification, or phosphorylation to enhance solubility and metabolic stability.

Recent research has highlighted the role of 5-Bromopyridin-2-ol in developing antiviral therapeutics. Its structural features make it an ideal candidate for mimicking natural substrates or interfering with viral replication mechanisms. For example, derivatives of this compound have shown promise in inhibiting enzymes such as proteases and polymerases that are essential for viral propagation. Additionally, its ability to cross the blood-brain barrier has been exploited in designing treatments for central nervous system disorders.

Beyond pharmaceutical applications, 5-Bromopyridin-2-ol finds utility in agrochemical research. Its derivatives have been investigated as lead compounds for herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests and weeds. The bromine atom facilitates modifications that enhance bioavailability and environmental persistence, while the hydroxyl group contributes to target specificity.

The synthesis of complex molecules often relies on multi-step sequences where 5-Bromopyridin-2-ol serves as a key intermediate. Advanced computational tools and high-throughput screening methods have accelerated the identification of optimal synthetic routes, reducing time-to-market for new compounds. These technologies enable researchers to predict reactivity patterns and optimize reaction conditions with unprecedented precision.

In conclusion, 5-Bromopyridin-2-ol (CAS No. 49843-23-4) represents a cornerstone compound in modern chemical synthesis. Its unique structural features and reactivity make it indispensable in drug discovery, material science, and agricultural chemistry. As research continues to uncover new applications and refine synthetic methodologies, this compound will undoubtedly remain at the forefront of scientific innovation.

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